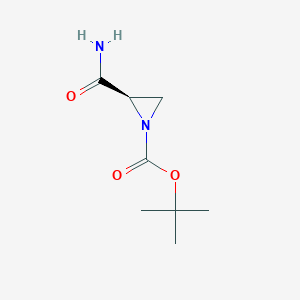

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate

Description

tert-Butyl (2R)-2-carbamoylaziridine-1-carboxylate is a chiral aziridine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carbamoyl group at the adjacent carbon. Aziridines are three-membered heterocyclic rings containing one nitrogen atom, which imparts significant ring strain and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, where its strained ring enables regioselective ring-opening reactions for constructing complex amines or amino alcohols .

Properties

IUPAC Name |

tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11)/t5-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAHIMOZBKPMSG-UYBGKAFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate typically involves multiple steps, starting with the preparation of the aziridine ring. One common method is the cyclization of amino alcohols under acidic conditions. The tert-butyl group can be introduced through subsequent esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or metal catalysts (e.g., palladium) can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be employed in the study of enzyme mechanisms and inhibition. Its structural features allow it to interact with specific biological targets, aiding in the development of new drugs and therapies.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for the synthesis of active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the development of advanced materials with improved performance.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to two analogs:

Aziridine vs. Azetidine :

- Aziridine (3-membered ring) : Higher ring strain enhances reactivity in nucleophilic ring-opening reactions.

- Azetidine (4-membered ring) : Reduced strain improves thermal stability but lowers reactivity.

Functional Group Variations: The carbamoyl group (-CONH₂) in the aziridine derivative provides hydrogen-bonding capacity (donor and acceptor). Hydroxyl/hydroxymethyl groups in the pyrrolidine analog () increase polarity and solubility.

Molecular and Physicochemical Properties

Key Observations:

- Reactivity : Aziridine’s high ring strain facilitates rapid ring-opening under mild conditions (e.g., with nucleophiles like amines or thiols), whereas azetidine and pyrrolidine derivatives require harsher conditions .

- Stability : The azetidine analog (C₉H₁₆N₂O₃) exhibits greater thermal stability due to reduced ring strain, making it preferable for prolonged storage .

- Solubility: The pyrrolidine derivative (C₁₀H₁₉NO₄) has higher aqueous solubility owing to polar hydroxyl groups, which also enhance hydrogen-bonding interactions in crystal lattices .

Hydrogen Bonding and Crystallization

- Aziridine/Azetidine Derivatives : The carbamoyl group (-CONH₂) forms intermolecular N–H···O and O–H···N hydrogen bonds, often leading to layered or helical crystal packing motifs .

- Pyrrolidine Derivative : Hydroxyl groups dominate hydrogen-bonding networks, creating robust 3D frameworks via O–H···O interactions, as described in graph set analysis () .

Research Findings and Trends

- Reactivity Studies : Aziridine derivatives undergo regioselective ring-opening at rates 10–100× faster than azetidines under identical conditions (e.g., with HCl in dioxane) .

- Thermal Stability : TGA data show aziridine decomposition begins at ~120°C, while azetidine remains stable up to 180°C .

- Biological Activity : Pyrrolidine analogs with hydroxyl groups demonstrate improved binding to biological targets (e.g., kinases) compared to aziridine/azetidine counterparts .

Biological Activity

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate has a unique aziridine structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 188.24 g/mol. The presence of the carbamoyl and carboxylate groups is significant for its interaction with biological targets.

The biological activity of tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of various drugs.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of aziridine compounds have been tested against various bacterial strains, demonstrating a spectrum of activity. The specific antimicrobial efficacy of tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate remains to be fully elucidated but suggests potential as a scaffold for developing new antibiotics.

Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Cytotoxicity | Evaluated in cancer cell lines |

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various aziridine derivatives, including tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate. The compound was tested against Escherichia coli and Staphylococcus aureus, showing moderate activity compared to standard antibiotics. Further optimization may enhance its efficacy.

- Cytotoxicity in Cancer Research : In vitro studies on cancer cell lines revealed that tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate exhibited cytotoxic effects, leading to apoptosis in treated cells. This finding suggests potential applications in cancer therapy, warranting further investigation into its mechanism and efficacy.

- Enzyme Interaction Studies : Investigations into the enzyme inhibition properties highlighted the compound's ability to bind to active sites of specific enzymes, potentially leading to altered metabolic pathways. This mechanism could be exploited for therapeutic benefits in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.